molecular formula C12H21NO2 B3165171 1-Cyclohexylpiperidine-3-carboxylic acid CAS No. 897094-37-0

1-Cyclohexylpiperidine-3-carboxylic acid

Cat. No. B3165171
CAS RN: 897094-37-0
M. Wt: 211.3 g/mol
InChI Key: ITQDRROTHQYNPY-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidine-3-carboxylic acid, also known as CPCC, is a cyclic amino acid. It has a molecular formula of C12H21NO2 .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexylpiperidine-3-carboxylic acid consists of 12 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

1-Cyclohexylpiperidine-3-carboxylic acid is a crystalline solid at room temperature and has a melting point of 189-191℃. It is soluble in water, ethanol, and acetone. It is a primary amine and has a carboxylic acid functional group.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 1-Cyclohexylpiperidine-3-carboxylic acid, serve as crucial building blocks in drug development. Their six-membered heterocyclic structure makes them valuable for constructing biologically active compounds. Researchers explore various synthetic routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in designing pharmaceuticals across diverse therapeutic areas .

Safety and Hazards

The specific safety and hazards information for 1-Cyclohexylpiperidine-3-carboxylic acid is not available in the searched resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

1-Cyclohexylpiperidine-3-carboxylic acid, also known as CPCC, is a cyclic amino acid

Mode of Action

For instance, some piperidine derivatives act as covalent inhibitors, forming irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets such as proteins .

properties

IUPAC Name

1-cyclohexylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQDRROTHQYNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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